molecular formula C12H13N3O2 B11877378 4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one

4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one

Cat. No.: B11877378
M. Wt: 231.25 g/mol
InChI Key: FBVBRZXGCAJDSN-UHFFFAOYSA-N
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Description

4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylamino group at the 4-position, a hydroxymethyl group at the 5-position, and a pyrimidin-2(1H)-one core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrimidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)-5-(hydroxymethyl)pyrimidin-2(1H)-one
  • 4-(methylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one
  • 4-(ethylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one

Uniqueness

4-(benzylamino)-5-(hydroxymethyl)pyrimidin-2(1H)-one is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

6-(benzylamino)-5-(hydroxymethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C12H13N3O2/c16-8-10-7-14-12(17)15-11(10)13-6-9-4-2-1-3-5-9/h1-5,7,16H,6,8H2,(H2,13,14,15,17)

InChI Key

FBVBRZXGCAJDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC(=O)N2)CO

Origin of Product

United States

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